4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
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Description
4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin, also known as this compound, is a useful research compound. Its molecular formula is C31H52O6Si and its molecular weight is 548.836. The purity is usually 95%.
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Scientific Research Applications
Microbial Production of Simvastatin
Simvastatin, a widely used cholesterol-lowering medication, has seen advancements in its production methods. Researchers have explored microbial hosts, particularly Saccharomyces cerevisiae, for direct production of simvastatin, bypassing the traditional multistep processes. By introducing specific biosynthetic genes and optimizing conditions, significant improvements in production yields have been achieved, offering an alternative method for simvastatin production (Bond & Tang, 2019).
Synthesis Process Optimization
Efforts have been made to refine the synthesis process of simvastatin, aiming for high conversion rates and efficient production. Techniques involving the deactivation of specific carbonyl groups to facilitate alkylation, followed by strategic conversion and desilylation steps, have resulted in highly efficient synthesis routes for simvastatin, highlighting the intricate chemical engineering involved in its production (Askin et al., 1991).
Properties
IUPAC Name |
[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABJKPQYNQPOE-OBRNGWCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675618 |
Source
|
Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125175-64-6 |
Source
|
Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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